molecular formula C₁₇H₂₄N₂O₂ B1663443 4-[3-(3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrol-2-yl)propoxy]benzamide CAS No. 862896-30-8

4-[3-(3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrol-2-yl)propoxy]benzamide

Cat. No. B1663443
M. Wt: 288.4 g/mol
InChI Key: MRNMYWNBLVJWKG-UHFFFAOYSA-N
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Description

4-[3-(3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrol-2-yl)propoxy]benzamide (4-HCPB) is a novel compound that has been studied for its potential applications in scientific research. 4-HCPB is a synthetic compound derived from the cyclopenta[c]pyrrol-2-yl moiety, which has been found to possess a wide range of biological activities. This compound has been studied for its potential use in in vivo and in vitro experiments, as well as for its mechanism of action, biochemical and physiological effects, and pharmacodynamics.

Scientific research applications

Structural Analysis and Synthesis

  • Synthetic Transformations: Research into cyclopenta[c]pyrroles, a structural component of the chemical , has shown significant synthetic transformations. For example, cyclopenta[c]pyrrole-4-carboxamide, closely related to the chemical of interest, can undergo isomerization and transformation under specific conditions (Bell et al., 1977).

  • Structural Studies: The molecular and crystalline structures of related benzamides have been elucidated, indicating the versatility and complexity of these compounds. This informs the potential for diverse applications and structural modifications (Mashevskaya et al., 2011).

Medicinal Chemistry and Drug Development

  • Anticancer Activity: Derivatives of pyrrole and benzamide, similar to the chemical , have been synthesized and evaluated for their anticancer activity against various human cancer cell lines (Hadiyal et al., 2020).

  • Monoclonal Antibody Production: Certain benzamide derivatives have been found to increase monoclonal antibody production in Chinese hamster ovary cell cultures. This indicates a potential application in biotechnology and pharmaceutical manufacturing (Aki et al., 2021).

Chemical Properties and Reactions

  • Mechanochemical Properties: The study of pyridyl-substituted benzamides demonstrates their luminescent properties and mechanochromic behavior, indicating potential applications in material science and nanotechnology (Srivastava et al., 2017).

  • Synthetic Methods: Efficient synthetic methods have been developed for heterobifunctional coupling agents involving related structures. This can be critical for applications in protein and enzyme conjugation (Reddy et al., 2005).

Other Applications

  • Multi-Stimuli-Responsive Properties: Some benzamide derivatives display multi-stimuli responsiveness, which could be explored for various applications in smart materials and sensors (Srivastava et al., 2017).

  • Crystal Structure Analysis: Detailed crystal structure analysis of related compounds has been performed, offering insights into their potential uses in molecular design and drug development (Gelbrich et al., 2013).

properties

IUPAC Name

4-[3-(3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrol-2-yl)propoxy]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24N2O2/c18-17(20)13-5-7-16(8-6-13)21-10-2-9-19-11-14-3-1-4-15(14)12-19/h5-8,14-15H,1-4,9-12H2,(H2,18,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRNMYWNBLVJWKG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CN(CC2C1)CCCOC3=CC=C(C=C3)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[3-(3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrol-2-yl)propoxy]benzamide

CAS RN

862896-30-8
Record name S-38093
Source DrugBank
URL https://www.drugbank.ca/drugs/DB16893
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-[3-(3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrol-2-yl)propoxy]benzamide

Citations

For This Compound
1
Citations
N Ghamari, O Zarei, JA Arias-Montaño, D Reiner… - Pharmacology & …, 2019 - Elsevier
Since the discovery of the histamine H 3 receptor in 1983, tremendous advances in the pharmacological aspects of H 3 receptor antagonists/inverse agonists have been accomplished …
Number of citations: 59 www.sciencedirect.com

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